molecular formula C24H25ClN4O2S B14239636 N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-79-1

N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide

Cat. No.: B14239636
CAS No.: 365430-79-1
M. Wt: 469.0 g/mol
InChI Key: FWLMULKNANJVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzaldehyde under acidic conditions to form the 4-(3-chlorophenyl)-1,3-thiazole intermediate. This intermediate is then reacted with 1-acetylpiperidine in the presence of a base to form the 2-(1-acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazole derivative. Finally, this derivative is coupled with 2-bromopyridine and propanamide under suitable conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can be compared with other similar compounds, such as:

    N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Properties

CAS No.

365430-79-1

Molecular Formula

C24H25ClN4O2S

Molecular Weight

469.0 g/mol

IUPAC Name

N-[4-[2-(1-acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide

InChI

InChI=1S/C24H25ClN4O2S/c1-3-21(31)27-20-14-18(7-10-26-20)23-22(17-5-4-6-19(25)13-17)28-24(32-23)16-8-11-29(12-9-16)15(2)30/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3,(H,26,27,31)

InChI Key

FWLMULKNANJVLX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3CCN(CC3)C(=O)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.